4-[3-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine

Lipophilicity Drug-likeness Physicochemical profiling

4-[3-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine (CAS 953754-64-8) is a heterocyclic small molecule (C₁₀H₈N₆S, MW 244.28 g/mol) comprising a 2-aminothiazole core linked via a meta-substituted phenyl bridge to a 1H-tetrazole ring. It is classified and supplied primarily as a synthetic building block or research intermediate rather than as a standalone probe molecule.

Molecular Formula C10H8N6S
Molecular Weight 244.28
CAS No. 953754-64-8
Cat. No. B2952167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine
CAS953754-64-8
Molecular FormulaC10H8N6S
Molecular Weight244.28
Structural Identifiers
SMILESC1=CC(=CC(=C1)N2C=NN=N2)C3=CSC(=N3)N
InChIInChI=1S/C10H8N6S/c11-10-13-9(5-17-10)7-2-1-3-8(4-7)16-6-12-14-15-16/h1-6H,(H2,11,13)
InChIKeyXWIMPCROBYQYGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[3-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine (CAS 953754-64-8): Key Procurement-Quality Identifier for a Meta-Substituted Tetrazole-Thiazole Building Block


4-[3-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine (CAS 953754-64-8) is a heterocyclic small molecule (C₁₀H₈N₆S, MW 244.28 g/mol) comprising a 2-aminothiazole core linked via a meta-substituted phenyl bridge to a 1H-tetrazole ring [1]. It is classified and supplied primarily as a synthetic building block or research intermediate rather than as a standalone probe molecule. Computed physicochemical properties include a XLogP3-AA of 1.6, a topological polar surface area of 111 Ų, six hydrogen-bond acceptor sites, and a single hydrogen-bond donor [1]. Commercial vendors including Santa Cruz Biotechnology, AKSci, and Enamine offer the compound at a specified minimum purity of 95% . The combination of a free 2-amino group and a meta-tetrazole-phenyl moiety distinguishes it from simpler 4-phenyl-1,3-thiazol-2-amine analogs lacking the tetrazole, and from the para-tetrazole regioisomer (CAS 889950-92-9), with implications for molecular recognition and downstream derivatization.

Why Direct Substitution of 4-[3-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine with In-Class Analogs Carries Selection Risk


Substituting CAS 953754-64-8 with a closely related 4-aryl-2-aminothiazole risks altering the lipophilicity-hydrophilicity balance, hydrogen-bonding capacity, and regiospecific binding orientation that govern both derivatization chemistry and potential bioisosteric behavior. The non-tetrazole comparator 4-phenyl-1,3-thiazol-2-amine (CAS 2010-06-2) exhibits a XLogP3-AA of 2.3—0.7 log units more lipophilic than the target compound's 1.6—and has only three hydrogen-bond acceptors versus the target's six [1][2]. The para-tetrazole regioisomer (CAS 889950-92-9) shares the same molecular formula and weight but presents a different spatial orientation that can affect molecular recognition and crystal packing . Generic substitution without analytical verification therefore introduces uncontrolled variability in physicochemical and biochemical readouts.

Product-Specific Comparative Evidence for 4-[3-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine Procurement


Lipophilicity Reduction Relative to the Non-Tetrazole 4-Phenyl-1,3-thiazol-2-amine Analog

The target compound displays a computed XLogP3-AA of 1.6, compared with 2.3 for the non-tetrazole comparator 4-phenyl-1,3-thiazol-2-amine (CAS 2010-06-2) [1][2]. This 0.7 log-unit decrease in lipophilicity is attributable to the replacement of a meta-phenyl hydrogen with the 1H-tetrazol-1-yl group. The lower XLogP3-AA value correlates with improved aqueous solubility and a reduced likelihood of non-specific hydrophobic binding, aligning better with Lipinski-like drug-likeness guidelines.

Lipophilicity Drug-likeness Physicochemical profiling

Enhanced Hydrogen-Bond Acceptor Capacity Versus the Non-Tetrazole Analog

The target compound possesses six hydrogen-bond acceptor sites versus three for 4-phenyl-1,3-thiazol-2-amine [1][2]. The additional three acceptors arise exclusively from the 1H-tetrazol-1-yl substituent, which contributes four nitrogen atoms capable of participating in hydrogen-bond and metal-coordination interactions. The topological polar surface area correspondingly increases from 67.2 Ų (comparator) to 111 Ų (target compound) [1][2].

Hydrogen bonding Molecular recognition Target engagement

Meta-Substitution Regioisomerism Versus the Para-Tetrazole Isomer

The target compound carries the 1H-tetrazol-1-yl substituent at the meta position of the central phenyl ring, whereas the commercially available regioisomer CAS 889950-92-9 bears this substituent at the para position . Both compounds share the same molecular formula (C₁₀H₈N₆S) and molecular weight (244.28 g/mol), but the meta substitution creates a bent molecular geometry distinct from the linear topology of the para isomer, altering both the three-dimensional electrostatic surface and the vector direction of the tetrazole's hydrogen-bond acceptors. The meta isomer also has a computed density of 1.63±0.1 g/cm³ and a boiling point of 542.1±52.0 °C (760 mmHg) .

Regioisomerism Structure-activity relationship Meta substitution

Demonstrated Utility as a Precursor Scaffold for Xanthine Oxidase Inhibitor Discovery

The 3-(1H-tetrazol-1-yl)phenyl motif present in this compound is structurally validated in the design of xanthine oxidase (XO) inhibitors. Zhang et al. (2019) reported that N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives, which incorporate the same meta-tetrazole-phenyl element as CAS 953754-64-8, exhibit potent XO inhibition, with lead compounds achieving IC₅₀ values as low as 0.312 μM [1]. Structure-activity relationship analysis confirmed that the 3'-(1H-tetrazol-1-yl) moiety contributed positively to inhibitory activity, establishing the value of this pharmacophoric element. The free 2-amino group on the target compound offers a synthetic handle for generating focused libraries of N-substituted derivatives for structure-activity relationship expansion.

Xanthine oxidase Building block Medicinal chemistry

Commercial Availability and Purity Specification Across Multiple Qualified Vendors

CAS 953754-64-8 is stocked by at least three independent suppliers—Santa Cruz Biotechnology (catalog sc-348826), AKSci (catalog 1652CX), and Enamine (catalog EN300-31782)—each specifying a minimum purity of 95% . This multi-vendor availability reduces single-supplier dependency and facilitates competitive pricing. In contrast, the para-substituted regioisomer CAS 889950-92-9 is listed as 'Discontinued' by at least one major catalog supplier , potentially limiting sustained access for long-term research programs.

Procurement Purity specification Supply chain

Computed Drug-Likeness Profile Supports Favorable ADME Starting Point

The target compound satisfies key drug-likeness descriptors: molecular weight (244.28 g/mol) well below 500 Da, XLogP3-AA (1.6) within the optimal 0–5 range, a single hydrogen-bond donor, and a rotatable bond count of 2 [1]. These metrics compare favorably with the average oral drug profile. The topological polar surface area of 111 Ų sits below the 140 Ų threshold commonly associated with acceptable oral bioavailability, positioning this scaffold as an attractive starting point for lead optimization programs without the need for initial property correction.

ADME Drug-likeness Lead-likeness

Recommended Research and Industrial Application Scenarios for 4-[3-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine


Medicinal Chemistry: N-Substituted Thiazole Library Synthesis for Xanthine Oxidase Inhibitor Lead Optimization

The free 2-amine group on CAS 953754-64-8 provides a direct synthetic handle for N-alkylation, N-acylation, or N-arylation to generate focused compound libraries. The meta-tetrazole-phenyl motif has been independently validated in potent xanthine oxidase inhibitor development, where the 3'-(1H-tetrazol-1-yl) moiety contributed positively to inhibitory activity . Researchers can leverage the favorable computed drug-likeness profile (XLogP3-AA 1.6, TPSA 111 Ų) of this scaffold to explore structure-activity relationships while maintaining lead-like properties [1].

Chemical Biology: Tetrazole-Containing Probe Development Leveraging Bioisosteric Carboxylic Acid Mimicry

The 1H-tetrazole ring is a well-established bioisostere for carboxylic acid functionalities, offering enhanced metabolic stability and improved membrane permeability in certain contexts . The compound's hydrogen-bond acceptor count (6), contributed largely by the tetrazole, enables engagement with polar active-site residues or metal cofactors, as demonstrated in structurally related N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide XO inhibitors [1]. Its lower lipophilicity (XLogP3-AA 1.6 vs. 2.3 for the non-tetrazole analog) may reduce non-specific protein binding in cellular assays [2].

Analytical Chemistry: Chromatographic Method Development and Regioisomer-Specific Reference Standard

The compound's meta-substitution pattern differentiates it from the para-tetrazole regioisomer (CAS 889950-92-9), making it suitable as a chromatographic reference standard for regioisomer identification. Its computed density (1.63±0.1 g/cm³) and boiling point (542.1±52.0 °C) provide reference values for gas chromatography and differential scanning calorimetry method development . With a minimum purity specification of 95% consistently maintained across multiple vendors, the compound meets the requirements for use as an external calibration standard in HPLC-UV or LC-MS quantification assays .

Fragment-Based Drug Discovery: Low-Molecular-Weight Fragment with Multi-Vector Growth Potential

At 244.28 g/mol with only 17 heavy atoms and 2 rotatable bonds, CAS 953754-64-8 fits the molecular weight range for fragment-based screening libraries . It complies with the Rule of Three (MW <300, XLogP3-AA ≤3, HBD ≤3, HBA ≤6) commonly used for fragment selection. The amino group, the C-5 position of the thiazole, and the tetrazole ring each provide distinct vectors for fragment elaboration, supporting hit-to-lead optimization campaigns across diverse target classes.

Quote Request

Request a Quote for 4-[3-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.